molecular formula C18H20N2O2 B5975033 N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

Katalognummer B5975033
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: DLXDYVNISRTDBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly referred to as DBeQ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. This compound was first synthesized in 2006 and since then, it has been extensively studied for its mechanism of action and potential therapeutic benefits.

Wirkmechanismus

DBeQ exerts its therapeutic effects by inhibiting the activity of the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and immune responses. DBeQ specifically targets the IKKβ kinase, which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, DBeQ prevents the activation of NF-κB and reduces inflammation and immune responses.
Biochemical and Physiological Effects
DBeQ has been shown to have a range of biochemical and physiological effects. In cancer cells, DBeQ inhibits the growth and proliferation of cancer cells and induces apoptosis. In neurodegenerative diseases, DBeQ reduces the accumulation of misfolded proteins and protects neurons from damage. In autoimmune disorders, DBeQ suppresses the activity of immune cells and reduces inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DBeQ in lab experiments is its specificity for the IKKβ kinase, which allows for targeted inhibition of the NF-κB pathway. DBeQ is also relatively easy to synthesize and has good stability in solution. However, one limitation of using DBeQ in lab experiments is its relatively low potency compared to other inhibitors of the NF-κB pathway.

Zukünftige Richtungen

There are several future directions for research on DBeQ. One potential area of research is the development of more potent inhibitors of the NF-κB pathway that can be used in clinical settings. Another area of research is the investigation of the potential therapeutic applications of DBeQ in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBeQ and its effects on different cell types and tissues.
In conclusion, DBeQ is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various diseases. Its specificity for the IKKβ kinase and its ability to inhibit the NF-κB pathway make it a valuable tool for studying the role of this pathway in disease. Further research is needed to fully understand the potential therapeutic applications of DBeQ and to develop more potent inhibitors of the NF-κB pathway.

Synthesemethoden

The synthesis of DBeQ involves a multi-step process that includes the reaction of 2,5-dimethylaniline with ethyl acetoacetate, followed by the reaction of the resulting product with benzoyl chloride. The final step involves the reaction of the obtained intermediate with methylamine to yield DBeQ.

Wissenschaftliche Forschungsanwendungen

DBeQ has been extensively studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of cancer cells by targeting the NF-κB pathway. In neurodegenerative disease research, DBeQ has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins. In autoimmune disorder research, DBeQ has been shown to suppress the activity of immune cells and reduce inflammation.

Eigenschaften

IUPAC Name

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXDYVNISRTDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2,5-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.